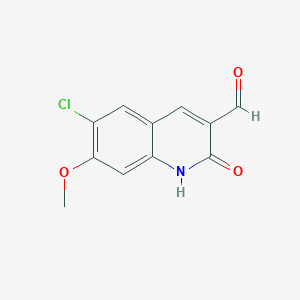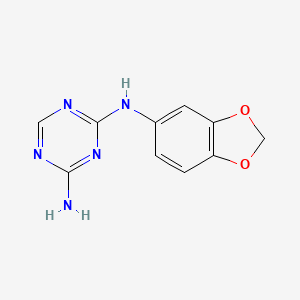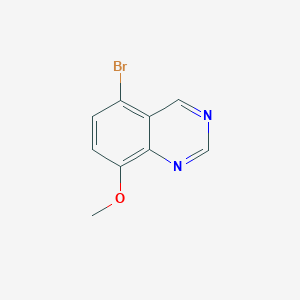
6-Cloro-7-metoxi-2-oxo-1,2-dihidroquinolina-3-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 7th position, and an aldehyde group at the 3rd position of the quinoline ring
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic and optical properties
Mecanismo De Acción
Target of Action
It’s worth noting that quinolone derivatives, which this compound is a part of, have been found to have significant pharmaceutical and biological activities .
Mode of Action
Quinolone derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinolone derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects that contribute to their biological activities .
Result of Action
Quinolone derivatives are known to have various biological activities, which could suggest a range of potential effects at the molecular and cellular level .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate aniline derivatives with suitable aldehydes under acidic conditions. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.
Reduction: 6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-hydroxyquinoline-3-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
4-Hydroxy-2-quinolones: Similar quinoline core but with different substituents.
Uniqueness
6-Chloro-7-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is unique due to the specific combination of substituents on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both the methoxy and aldehyde groups allows for versatile chemical modifications and interactions with biological targets .
Propiedades
IUPAC Name |
6-chloro-7-methoxy-2-oxo-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-10-4-9-6(3-8(10)12)2-7(5-14)11(15)13-9/h2-5H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCQKMBNHJJUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C(=O)NC2=C1)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2480818.png)





![(1-methyl-1H-1,2,3-triazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2480828.png)
![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)
![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2480831.png)


![2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2480838.png)


